6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2'-bipyridine
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Overview
Description
6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2’-bipyridine is a complex organic compound with a unique structure that combines pyrimidine and bipyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2’-bipyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: It may be explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2’-bipyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(Methoxymethyl)-2-phenylpyrimidin-4-ol: This compound shares a similar pyrimidine structure but lacks the bipyridine moiety.
2,2’-Bipyridine: This compound contains the bipyridine structure but lacks the pyrimidine moiety.
Uniqueness
6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2’-bipyridine is unique due to its combination of pyrimidine and bipyridine structures. This dual functionality allows it to interact with a wider range of molecular targets and participate in more diverse chemical reactions compared to its individual components .
Properties
CAS No. |
922726-28-1 |
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Molecular Formula |
C22H18N4O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C22H18N4O/c1-27-15-17-14-21(26-22(24-17)16-8-3-2-4-9-16)20-12-7-11-19(25-20)18-10-5-6-13-23-18/h2-14H,15H2,1H3 |
InChI Key |
IMGYWTZZNLSKAO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
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